molecular formula C27H36N2O5 B2527475 benzyl (tert-Butoxycarbonyl)-L-leucyl-L-phenylalaninate CAS No. 70637-26-2

benzyl (tert-Butoxycarbonyl)-L-leucyl-L-phenylalaninate

Número de catálogo: B2527475
Número CAS: 70637-26-2
Peso molecular: 468.594
Clave InChI: IKZFNIAMQFYRSM-GOTSBHOMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-Benzyl 2-((S)-2-(tert-butoxycarbonylamino)-4-methylpentanamido)-3-phenylpropanoate (CAS: 70637-26-2) is a chiral peptidomimetic compound widely used as an intermediate in the synthesis of proteasome inhibitors, including carfilzomib (Kyprolis®), a therapeutic agent for multiple myeloma . Its molecular formula is C27H36N2O5 (MW: 468.59 g/mol), featuring a benzyl ester, a tert-butoxycarbonyl (Boc)-protected amine, and a 4-methylpentanamido (leucine-derived) side chain. The stereochemistry at both chiral centers is (S)-configured, which is critical for its biological activity and interaction with proteasomal targets. The compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase coupling using reagents like EDC/HOBt .

Propiedades

IUPAC Name

benzyl (2S)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O5/c1-19(2)16-22(29-26(32)34-27(3,4)5)24(30)28-23(17-20-12-8-6-9-13-20)25(31)33-18-21-14-10-7-11-15-21/h6-15,19,22-23H,16-18H2,1-5H3,(H,28,30)(H,29,32)/t22-,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZFNIAMQFYRSM-GOTSBHOMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

(S)-Benzyl 2-((S)-2-(tert-butoxycarbonylamino)-4-methylpentanamido)-3-phenylpropanoate, also known by its CAS number 70637-26-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C27H36N2O5
  • Molecular Weight : 468.59 g/mol
  • CAS Number : 70637-26-2

The biological activity of (S)-benzyl 2-((S)-2-(tert-butoxycarbonylamino)-4-methylpentanamido)-3-phenylpropanoate is primarily attributed to its interaction with various biological targets. Studies have shown that compounds with similar structures can exhibit significant effects on cellular processes, including:

  • Inhibition of Proteasome Activity : Some derivatives have been noted for their ability to inhibit the immunoproteasome, which plays a critical role in regulating immune responses and inflammation .
  • Antimicrobial Potency : The compound may enhance the activity of existing antibiotics by disrupting bacterial cell membranes and inhibiting efflux pumps, thereby increasing the efficacy of conventional treatments .

Biological Activity Data

A summary of biological activities observed in studies involving related compounds is presented in the following table:

Activity TypeCompound TypeObserved EffectsReference
AntimicrobialAmide derivativesIncreased potency against E. coli
ImmunomodulatoryImmunoproteasome inhibitorsReduced inflammation in autoimmune models
CytotoxicityRelated benzyl derivativesInduced apoptosis in cancer cell lines

Case Study 1: Antimicrobial Enhancement

In a study examining the effects of (S)-benzyl derivatives on antibiotic efficacy, it was found that certain structural modifications significantly enhanced the activity of clarithromycin against resistant strains of E. coli. The compound demonstrated a 128-fold increase in potency when combined with specific acyl moieties, indicating a strong potential for use as an antibiotic potentiator .

Case Study 2: Immunomodulatory Effects

Research focusing on immunoproteasome inhibition revealed that (S)-benzyl derivatives could selectively inhibit specific subunits of the proteasome, leading to decreased production of pro-inflammatory cytokines. This suggests potential applications in treating autoimmune disorders where inflammation plays a critical role .

Structure-Activity Relationship (SAR)

The structure-activity relationship for (S)-benzyl 2-((S)-2-(tert-butoxycarbonylamino)-4-methylpentanamido)-3-phenylpropanoate indicates that:

  • The presence of the tert-butoxycarbonyl group enhances stability and solubility.
  • Modifications to the benzyl and amide moieties can significantly impact biological activity and selectivity towards specific targets.

Aplicaciones Científicas De Investigación

Scientific Research Applications

  • Drug Development :
    • The compound has potential applications in drug design due to its structural similarities to bioactive peptides. It may serve as a lead compound for developing new therapeutics targeting specific diseases, especially those requiring enzyme inhibition or modulation of metabolic pathways .
  • Peptide Synthesis :
    • (S)-Benzyl 2-((S)-2-(tert-butoxycarbonylamino)-4-methylpentanamido)-3-phenylpropanoate can be utilized as a building block in peptide synthesis. The Boc protecting group allows for selective deprotection during synthesis, facilitating the assembly of complex peptides that may have enhanced biological activity.
  • Biological Activity :
    • Preliminary studies suggest that this compound exhibits various biological activities, including:
      • Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
      • Antimicrobial Properties : Compounds with similar structural motifs often exhibit antibacterial or antifungal activities, making them candidates for further pharmacological investigation.
      • Enzyme Inhibition : The specific functional groups present may allow this compound to interact with enzymes, potentially inhibiting their activity and affecting metabolic pathways .

Case Study 1: Antioxidant Activity

Research on structurally similar compounds has demonstrated their ability to reduce oxidative stress markers in vitro. These findings suggest that (S)-Benzyl 2-((S)-2-(tert-butoxycarbonylamino)-4-methylpentanamido)-3-phenylpropanoate may also possess antioxidant properties, warranting further investigation.

Case Study 2: Antimicrobial Screening

A study evaluating various derivatives of benzyl amides showed promising antimicrobial activity against several bacterial strains. The structural features of (S)-Benzyl 2-((S)-2-(tert-butoxycarbonylamino)-4-methylpentanamido)-3-phenylpropanoate suggest it could be similarly effective, making it a candidate for developing new antimicrobial agents.

Comparación Con Compuestos Similares

The structural and functional properties of (S)-benzyl 2-((S)-2-(tert-butoxycarbonylamino)-4-methylpentanamido)-3-phenylpropanoate can be compared to analogous peptidomimetics and intermediates. Below is a detailed analysis:

Structural Analogues with Modified Ester Groups
Compound Name Molecular Formula Key Substituents Biological Relevance Synthesis Yield Reference
(S)-Benzyl 2-((S)-2-(tert-butoxycarbonylamino)-4-methylpentanamido)-3-phenylpropanoate C27H36N2O5 Benzyl ester, Boc-protected amine, (S,S) stereochemistry Proteasome inhibitor intermediate ~50–70% (typical for SPPS)
Methyl 2-((S)-2-((tert-butoxycarbonyl)amino)-4-methylpentanamido)-3-(4-(tert-butyl)phenyl)propanoate (59) C28H40N2O5 Methyl ester, tert-butylphenyl group Antitumor scaffold (in vitro testing) 64%
(S)-Benzyl 3-(4-hydroxyphenyl)-2-(tritylamino)propanoate C37H33NO3 4-Hydroxyphenyl, trityl-protected amine Intermediate for isodityrosine synthesis 85%

Key Observations :

  • Aromatic Substitutions: The tert-butylphenyl group in Compound 59 increases steric hindrance, which may reduce enzymatic degradation but also limit solubility. In contrast, the 4-hydroxyphenyl group in (S)-benzyl 3-(4-hydroxyphenyl)-2-(tritylamino)propanoate enables hydrogen bonding, enhancing crystallinity .
Stereoisomeric Variants
Compound Name Stereochemistry Biological Activity Reference
(S)-Benzyl 2-((S)-2-(tert-butoxycarbonylamino)-4-methylpentanamido)-3-phenylpropanoate (S,S) Active as a proteasome inhibitor intermediate
(S)-Benzyl 2-((R)-2-((tert-butoxycarbonylamino)-4-methylpentanamido)-3-phenylpropanoate (CAS: 140834-91-9) (S,R) Reduced binding affinity to proteasome active sites due to stereochemical mismatch

Key Observations :

  • The (S,S) configuration in the target compound is essential for mimicking natural peptide substrates of the proteasome. The (S,R) diastereomer (CAS: 140834-91-9) shows diminished activity, underscoring the importance of stereochemical fidelity in drug design .
Antitumor Derivatives with Halogen Substitutions
Compound Name Substituents Antitumor Activity (IC50) Reference
(S)-Methyl 2-(2-bromo-5-((S)-2-(tert-butoxycarbonyl)-3-methylbutanamido)benzamido)-3-phenylpropanoate (5a) Bromobenzamido, methyl ester Moderate activity against breast cancer cell lines (MCF-7: ~5 µM)
(S)-Methyl 2-(3-((S)-2-((S)-2-((tert-butoxycarbonyl)amino)-4-methylpentanamido)-3-methylbutanamido)benzamido)-3-phenylpropanoate (6) Branched alkyl chain, Boc-protected amine Enhanced selectivity for proteasome inhibition (IC50: <1 µM)

Key Observations :

  • Halogenation (e.g., bromine in Compound 5a) improves electrophilicity, enhancing covalent binding to proteasomal threonine residues. However, methyl esters in these derivatives may limit bioavailability compared to benzyl esters .
  • Branched alkyl chains (e.g., Compound 6) mimic natural substrates more effectively, achieving sub-micromolar IC50 values .

Q & A

Q. Key Reagents/Conditions Table :

ReagentRoleExample Conditions
EDC/HOBtCarbodiimide coupling systemDCM or DMF, 0–25°C, 12–24 hrs
DIPEABase for activation2–3 equiv., RT
TFABoc deprotection20–50% in DCM, 1–2 hrs

Advanced Question: How can researchers optimize stereochemical control during the synthesis of this compound?

Answer:
Stereochemical integrity is maintained using chiral auxiliaries and controlled reaction conditions:

  • Chiral Pool Strategy : Use enantiomerically pure starting materials (e.g., (S)-benzyl 2-amino-3-phenylpropanoate) to avoid racemization .
  • Low-Temperature Coupling : Reactions performed at 0–4°C minimize epimerization during amide bond formation .
  • Monitoring by Chiral HPLC : Post-synthesis analysis using chiral stationary phases (e.g., Chiralpak AD-H column) confirms enantiomeric excess (>98% ee) .

Critical Challenge : The tert-butoxycarbonyl (Boc) group’s bulkiness can sterically hinder coupling reactions, requiring excess reagents or prolonged reaction times.

Basic Question: What analytical techniques are essential for characterizing this compound?

Answer:
Standard characterization methods include:

  • NMR Spectroscopy :
    • 1H/13C NMR : Assign peaks for Boc (δ ~1.4 ppm, singlet), benzyl ester (δ ~5.1–5.3 ppm, AB quartet), and amide protons (δ ~6.5–8.0 ppm) .
    • 2D NMR (HSQC, HMBC) : Confirms connectivity between amino acid residues.
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., m/z 468.59 [M+H]+) .

Advanced Question: How can researchers resolve contradictions in reported synthetic yields for this compound?

Answer:
Yield discrepancies often arise from:

  • Solvent Polarity : Higher yields (75–85%) are reported in DMF vs. DCM (60–70%) due to improved solubility of intermediates .
  • Coupling Agent Efficiency : Substituting HOBt with HOAt increases yields by 10–15% due to reduced racemization .
  • Workup Protocols : Precipitation vs. column chromatography affects recovery rates (e.g., silica gel chromatography recovers 90% vs. 70% for precipitation) .

Recommendation : Use kinetic studies (e.g., in situ FTIR monitoring) to identify rate-limiting steps and optimize reagent stoichiometry.

Advanced Question: What computational methods support the design of derivatives based on this scaffold?

Answer:

  • Molecular Dynamics (MD) Simulations : Predict conformational stability of the benzyl ester and Boc-protected amide moieties in solvent environments .
  • Density Functional Theory (DFT) : Models electronic effects of substituents (e.g., methyl or phenyl groups) on reaction intermediates .
  • Docking Studies : Evaluate interactions with biological targets (e.g., proteases) to guide structural modifications for enhanced activity .

Example Application : DFT calculations revealed that electron-withdrawing groups on the phenyl ring increase electrophilicity of the amide carbonyl, accelerating coupling reactions .

Basic Question: How should researchers handle stability issues during storage?

Answer:

  • Storage Conditions : Store at –20°C under argon to prevent hydrolysis of the benzyl ester or Boc group .
  • Stability Testing : Monitor degradation via HPLC every 3–6 months; typical degradation products include free carboxylic acid (from ester hydrolysis) and de-Boc intermediates .

Critical Note : Avoid aqueous solvents during purification to prevent premature deprotection.

Advanced Question: What strategies mitigate diastereomer formation during solid-phase synthesis?

Answer:

  • Resin Swelling : Use polar solvents (e.g., NMP) to ensure complete resin solvation and even reagent distribution .
  • Capping Steps : Acetylate unreacted amino groups after each coupling cycle to prevent truncated sequences .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 24 hrs) and minimizes side reactions .

Q. Mechanistic Pathway :

EDC activates the carboxylate to an O-acylisourea intermediate.

HOBt displaces EDC, forming a stable active ester.

Nucleophilic attack by the amine forms the amide bond .

Advanced Question: How can researchers leverage this compound in peptide mimetic studies?

Answer:

  • Backbone Modifications : The benzyl ester and Boc group serve as protective strategies for iterative peptide elongation .
  • Conformational Restriction : The 4-methylpentanamido side chain imposes steric constraints, mimicking β-turn structures in bioactive peptides .
  • Biological Activity : Derivatives show potential as protease inhibitors (e.g., thrombin) by occupying the S1 pocket .

Case Study : Substituting the benzyl ester with a p-nitrobenzyl group improved resistance to enzymatic hydrolysis in serum stability assays .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.